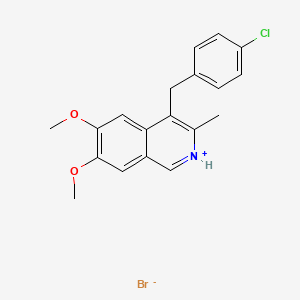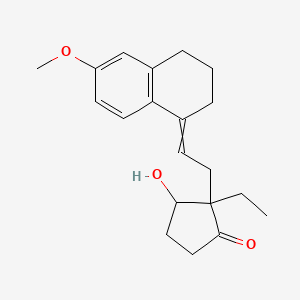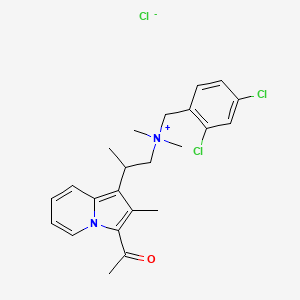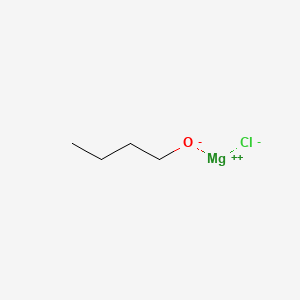
Butoxychloromagnesium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butoxychloromagnesium is an organometallic compound with the molecular formula C4H9ClMgO. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butoxychloromagnesium can be synthesized through the reaction of butyl chloride with magnesium in the presence of an ether solvent. The reaction typically occurs under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
C4H9Cl+Mg→C4H9ClMg
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the use of high-purity reagents and solvents, as well as advanced purification techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Butoxychloromagnesium undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form magnesium oxide and butyl chloride.
Reduction: Can reduce certain organic compounds, acting as a reducing agent.
Substitution: Participates in nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Water: Hydrolyzes to form butanol and magnesium hydroxide.
Acids: Reacts with acids to produce butane and magnesium salts.
Halogens: Reacts with halogens to form corresponding butyl halides and magnesium halides.
Major Products Formed
The major products formed from reactions involving this compound include butanol, butane, and various magnesium salts, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Butoxychloromagnesium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in biological systems as a catalyst or reagent.
Medicine: Explored for its potential therapeutic applications, including drug synthesis and delivery.
Industry: Utilized in the production of various industrial chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to butoxychloromagnesium include:
Butylmagnesium chloride: Similar in structure but lacks the oxygen atom.
Butylmagnesium bromide: Similar but contains a bromine atom instead of chlorine.
Butylmagnesium iodide: Similar but contains an iodine atom instead of chlorine.
Uniqueness
This compound is unique due to the presence of both chlorine and oxygen atoms in its structure, which imparts distinct chemical properties and reactivity compared to other butylmagnesium compounds .
Propiedades
| 53394-84-6 | |
Fórmula molecular |
C4H9ClMgO |
Peso molecular |
132.87 g/mol |
Nombre IUPAC |
magnesium;butan-1-olate;chloride |
InChI |
InChI=1S/C4H9O.ClH.Mg/c1-2-3-4-5;;/h2-4H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
BSGVJBRWDNPHOR-UHFFFAOYSA-M |
SMILES canónico |
CCCC[O-].[Mg+2].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


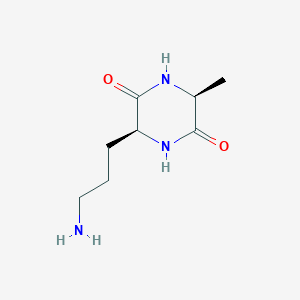
![Pyrimido[4,5-E][1,2,3,4]tetrazine](/img/structure/B13764173.png)


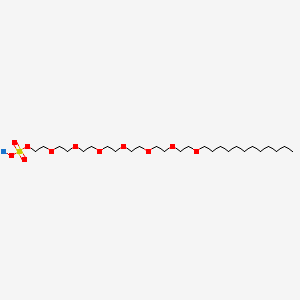
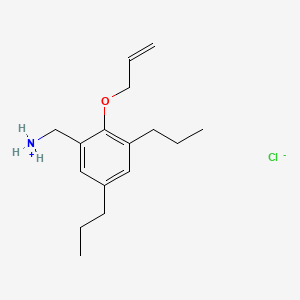

![Diethyl acetamido[(2-bromo-3,4-dimethoxyphenyl)methyl]propanedioate](/img/structure/B13764204.png)
![2-chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium;chloride](/img/structure/B13764210.png)


